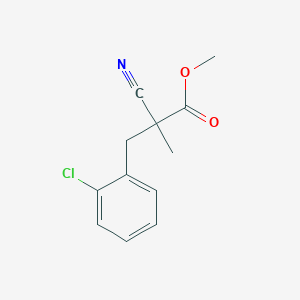
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a novel compound that has been synthesized through various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a tool for studying the role of GABA-A receptors in the brain. In pharmacology, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and epilepsy. In medicinal chemistry, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been studied for its potential as a lead compound for the development of new drugs.
Mecanismo De Acción
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one acts as a positive allosteric modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one binds to a specific site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to have various biochemical and physiological effects in the brain. In animal studies, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has been shown to increase the activity of GABA-A receptors and enhance the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has also been shown to have sedative and hypnotic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it a potential tool for investigating the role of GABA-A receptors in the brain. It has also been shown to have high potency and selectivity for the GABA-A receptor, making it a useful tool for investigating the mechanism of action of GABA-A receptor modulators. However, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has some limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the effects of endogenous GABA-A receptor modulators in the brain. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has not been extensively studied for its potential side effects or toxicity.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. One potential direction is to investigate the potential therapeutic applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in various diseases, including anxiety, depression, and epilepsy. Another direction is to investigate the potential side effects and toxicity of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one, as well as its pharmacokinetics and pharmacodynamics. Additionally, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one could be used as a lead compound for the development of new drugs that target the GABA-A receptor. Further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.
Conclusion:
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a novel compound that has potential applications in various scientific research fields. It acts as a positive allosteric modulator of GABA-A receptors in the brain, leading to anxiolytic, anticonvulsant, sedative, and hypnotic effects. 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several advantages for use in lab experiments, including high potency and selectivity for the GABA-A receptor. However, further research is needed to fully understand the potential applications of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves the reaction of 4-methylpiperazine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dibromo-2-propanone to yield 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one. This synthesis method has been optimized to produce high yields of 1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one with minimal impurities.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-9-11-20(12-10-19)15(21)8-7-14-17-16(18-22-14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVGZQSZKBMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)
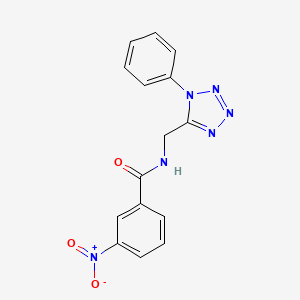
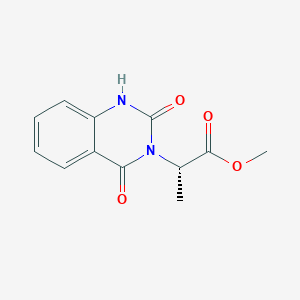
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
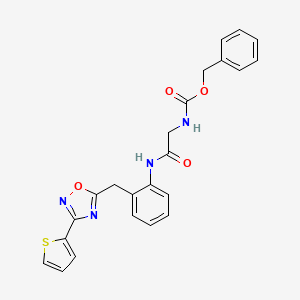
![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
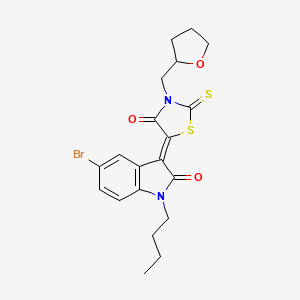
![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)
